molecular formula C15H13BrO3 B1271027 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588679-50-9

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1271027
CAS RN: 588679-50-9
M. Wt: 321.16 g/mol
InChI Key: LOMRJQANQRYBTL-UHFFFAOYSA-N
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Description

“2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13BrO3 . It has a molecular weight of 321.17 . This compound is solid in form .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) of the compound is 1S/C15H13BrO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 . This identifier encodes the molecular structure information of the compound, which can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 321.17 . The InChI key, which is a unique text string derived from the chemical structure using the algorithm developed by IUPAC, is LOMRJQANQRYBTL-UHFFFAOYSA-N .

Scientific Research Applications

Crystallographic Studies

  • Crystal Structures and Hirshfeld Surfaces of Methoxybenzaldehyde Oxime Derivatives
    The research by Gomes et al. (2018) focuses on the crystal structures of various methoxybenzaldehyde oxime derivatives. These studies provide insights into the different conformations and hydrogen-bonding patterns of compounds related to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Gomes et al., 2018).

Electrosynthesis and Organic Chemistry

  • Paired Electrolysis for Organic Synthesis
    Sherbo et al. (2018) discuss the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, a process that is relevant for understanding the chemical transformations of similar compounds (Sherbo et al., 2018).

Spectroscopic Analysis

  • Spectroscopic and Crystallographic Characterization
    The study by Hayvalı et al. (2010) and Özay et al. (2013) provide a detailed spectroscopic and crystallographic characterization of benzyloxybenzaldehyde derivatives, including 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, which offers valuable information for scientific research applications (Hayvalı et al., 2010); (Özay et al., 2013).

Anticancer Activity

  • Synthesis and Anticancer Activity of Benzyloxybenzaldehyde Derivatives
    Lin et al. (2005) explored the anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. This research is significant for understanding the potential biomedical applications of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Lin et al., 2005).

Photocatalytic Oxidation

  • Selective Photocatalytic Oxidation in Water with Rutile TiO2
    Yurdakal et al. (2009) conducted a study on the photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, which can be related to the photocatalytic applications of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Yurdakal et al., 2009).

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMRJQANQRYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225074
Record name Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

588679-50-9
Record name Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588679-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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